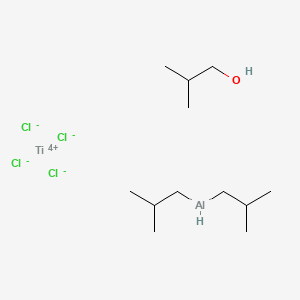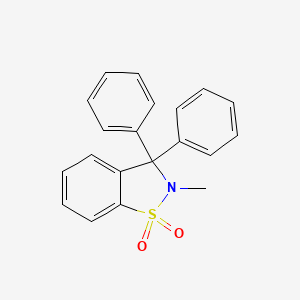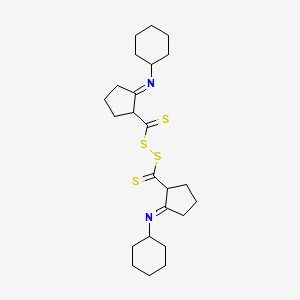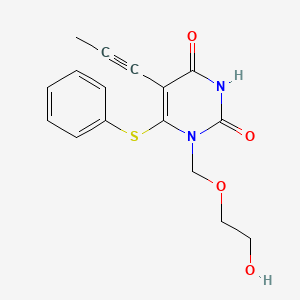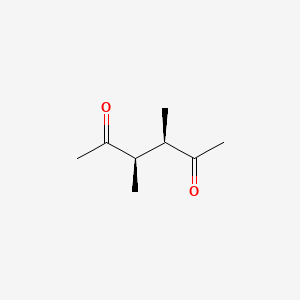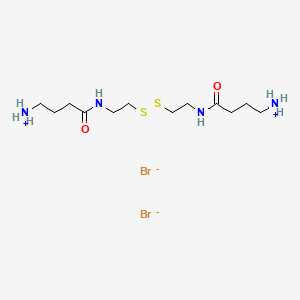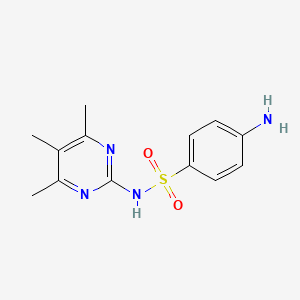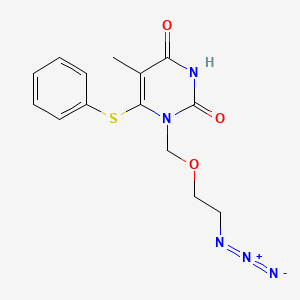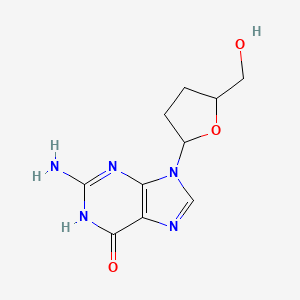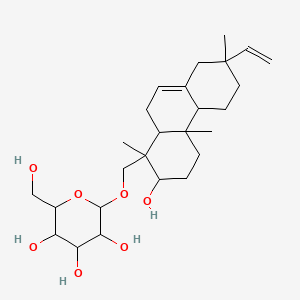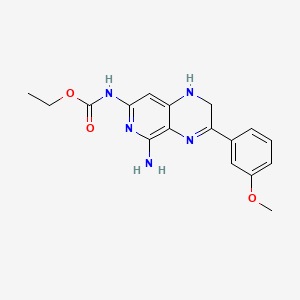![molecular formula C48H32N2 B12807296 3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis. This compound, with its unique structure, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole typically involves multi-step organic reactions. A common approach might include:
Formation of Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through cyclization reactions of appropriate precursors.
Functionalization: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the phenylcarbazole units using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydro derivatives.
科学的研究の応用
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of photonic devices due to its unique optical properties.
Pharmaceuticals: Acts as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: Utilized in the creation of advanced materials with specific electronic and optical characteristics.
作用機序
The mechanism of action of 3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole depends on its application:
In Organic Electronics: It functions by facilitating charge transport and light emission through its conjugated π-system.
In Pharmaceuticals: The compound might interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound with a simpler structure.
9-Phenylcarbazole: A derivative with a single phenyl group.
3,6-Di(phenyl)carbazole: A compound with phenyl groups at positions 3 and 6.
Uniqueness
3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole is unique due to its extended conjugation and multiple phenyl substitutions, which enhance its electronic and optical properties compared to simpler carbazole derivatives.
特性
分子式 |
C48H32N2 |
|---|---|
分子量 |
636.8 g/mol |
IUPAC名 |
3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C48H32N2/c1-3-12-33(13-4-1)35-14-11-15-36(30-35)34-22-26-40(27-23-34)50-46-21-10-8-19-42(46)44-32-38(25-29-48(44)50)37-24-28-47-43(31-37)41-18-7-9-20-45(41)49(47)39-16-5-2-6-17-39/h1-32H |
InChIキー |
TZMARYFRGPHYKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C14 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)
